5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid
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Overview
Description
5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound features a unique spirocyclic structure, which includes an oxetane ring fused to a pyrazolo[3,2-b][1,3]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,7’-dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole derivatives with oxetane-containing intermediates under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as methanol or ethanol, with catalysts like trifluoroacetic acid or sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and enhance the overall yield .
Chemical Reactions Analysis
Types of Reactions
5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 5’,7’-dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple nitrogen atoms allows for hydrogen bonding and electrostatic interactions with target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar pyrazole core and exhibit comparable biological activities, such as anti-inflammatory and antimicrobial properties.
1,3-Oxazines: These compounds have a similar oxazine ring and are used in the synthesis of various heterocyclic compounds and materials.
Uniqueness
5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,3'-oxetane]-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c12-8(13)6-1-10-11-2-9(3-14-4-9)5-15-7(6)11/h1H,2-5H2,(H,12,13) |
InChI Key |
PAPOGFSIKJOEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC2)COC3=C(C=NN31)C(=O)O |
Origin of Product |
United States |
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